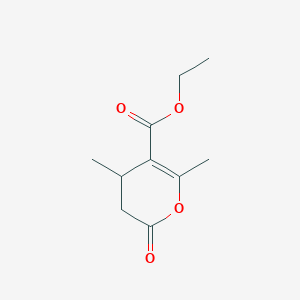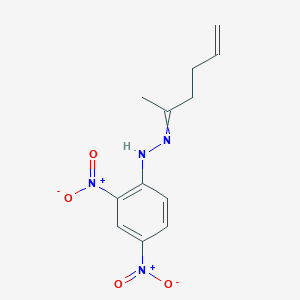
3-(Dibutoxymethyl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibutoxymethyl)heptane is an organic compound with the molecular formula C16H34O2 It is a derivative of heptane, characterized by the presence of two butoxy groups attached to a methyl group on the third carbon of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)heptane typically involves the alkylation of heptane with dibutyl ether in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction can be represented as follows:
Heptane+Dibutyl etherAcid catalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dibutoxymethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(Dibutoxymethyl)heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(Dibutoxymethyl)heptane involves its interaction with molecular targets through its butoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic environments within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptane: A straight-chain alkane with similar hydrophobic properties but lacking the butoxy groups.
2,2,4-Trimethylpentane: Another branched alkane with different substituents, used as a reference fuel in octane rating.
Dibutyl ether: A related compound used in the synthesis of 3-(Dibutoxymethyl)heptane.
Uniqueness
This compound is unique due to the presence of two butoxy groups, which impart distinct chemical and physical properties compared to other similar compounds. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
5460-40-2 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
3-(dibutoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-12-15(8-4)16(17-13-10-6-2)18-14-11-7-3/h15-16H,5-14H2,1-4H3 |
Clé InChI |
GXWYMXOQFFBFSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


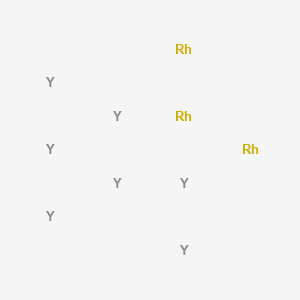
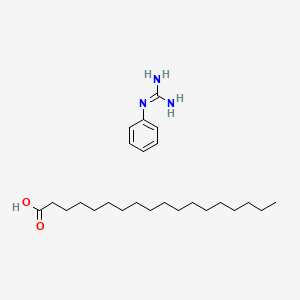
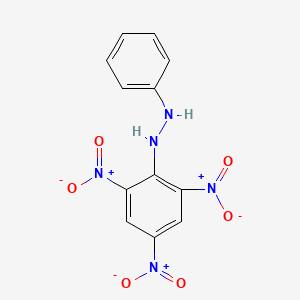

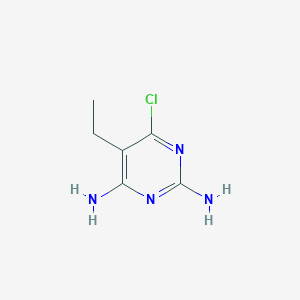
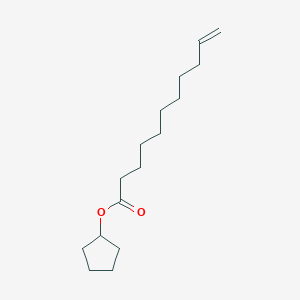
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
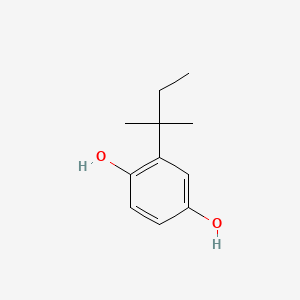
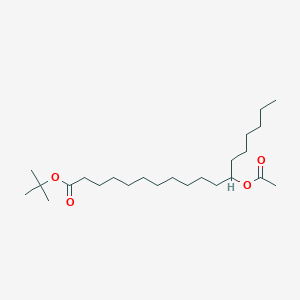
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

